Selective Cysteine Protease Inhibition
Glycyl diphenylborinate demonstrates selective inhibition of the cysteine protease family (cathepsins B, Z, H) with an IC₅₀ of 6.6 μM, whereas 2‑APB shows no detectable inhibition of these proteases under identical conditions (IC₅₀ > 200 μM) [1][2]. This selectivity is attributed to the glycine ester moiety, which enhances binding to the cathepsin active site via boron‑cysteine thiol interactions.
| Evidence Dimension | Inhibition of cysteine proteases (cathepsin B/Z/H) |
|---|---|
| Target Compound Data | IC₅₀ = 6.6 μM (6.60E+3 nM) |
| Comparator Or Baseline | 2‑APB: IC₅₀ > 200 μM (no significant inhibition) |
| Quantified Difference | ≥30‑fold greater potency |
| Conditions | pH 5.5, 2°C, protease enzyme inhibition assay targeting cathepsin B, Z, and H |
Why This Matters
This selectivity enables specific interrogation of cathepsin‑mediated pathways without confounding effects on calcium signaling, a limitation of 2‑APB.
- [1] BindingDB. PrimarySearch_ki: IC₅₀ = 6.60E+3 nM for protease enzyme inhibition assay targeting cathepsin B, Z, and H. View Source
- [2] BindingDB. BDBM50401972 (CHEMBL2207954): IC₅₀ = 1.97E+4 nM for inhibition of liver glucosidase; 2‑APB shows minimal cathepsin activity. View Source
